4-(Aminomethyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple strategies, including the condensation of 2-amino-6-methyluracil through key steps like protecting and cyclization to produce tetrahydropyrido pyrimidines (Zhang et al., 2009). Another method includes the Mitsunobu reaction, which is utilized for synthesizing arylaminomethyl derivatives of pyrimidines (Masevičius, Petraitytė, & Tumkevičius, 2012).
Molecular Structure Analysis
The structural characterization of pyrimidine derivatives, such as benzylation and nitrosation products, reveals distinct polymorphic forms and supramolecular assemblies, facilitated by hydrogen bonding and pi-pi interactions (Glidewell et al., 2003).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit various chemical behaviors, including regioselective synthesis and transformations that allow the introduction of diverse substituents into the pyrimidine ring. This versatility is demonstrated through reactions like SNAr and metal-catalyzed cross-coupling (Bouscary-Desforges et al., 2012).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as their crystalline forms and molecular interactions, are crucial for understanding their behavior in various chemical contexts. These properties are influenced by the molecule's structural features, including hydrogen bonding patterns and molecular geometries (Glidewell et al., 2003).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are characterized by their reactivity towards different reagents and conditions, leading to a wide range of products with potential biological and pharmaceutical applications. These properties are explored through various synthetic strategies and reactions, highlighting the compound's versatility (Deshmukh et al., 2009).
Scientific Research Applications
Pharmaceutical Applications : A study highlighted the potential of pyrimidines, including 4-(Aminomethyl)pyrimidine, in pharmaceuticals by targeting hydrogen bonding processes, which could improve drug action in biology and medicine (Rajam et al., 2017).
Medicinal Chemistry : Fused 4-amino pyrimidine derivatives, synthesized using green chemistry and traditional methods, offer potential applications in medicinal and pharmaceutical fields (Sami & Younis, 2022). Additionally, pyrimidines play a crucial role in biological and medicinal chemistry, being essential constituents in nucleic acids, sedatives, antimalarial agents, and various therapeutic properties (Cheng, 1969).
Herbicidal Activity : Certain pyrimidine compounds exhibit valuable herbicidal activity, particularly in crops like cotton and sunflower (Krämer, 1997).
Antitumor Activity : Novel series of substituted pyrimidines have shown potential as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis, offering potential antitumor activity (Liu et al., 2015).
Antiviral and Antibacterial Agents : Pyrimidine analogs demonstrate significant antiviral activity against viruses like herpes simplex and promising antibacterial properties (Nasr & Gineinah, 2002); (Dave & Shah, 2002).
Anti-Inflammatory Activity : Novel pyrimidine scaffolds have shown promising anti-inflammatory activity, with some compounds outperforming standard drugs (Munde et al., 2022).
Antiallergic Activity : Orally active pyrimidine compounds have shown potential antiallergic activity (Lesher, Singh, & Mielens, 1982).
Analgesic Properties : Methylation of certain pyrimidine compounds enhances their analgesic properties, with specific derivatives showing high potential as new analgesics (Ukrainets et al., 2015).
Anticancer and Antifungal Properties : Novel 5-hydroxymethylpyrimidines exhibit promising anticancer and antifungal properties, with bulkier compounds showing better efficacy (Stolarczyk et al., 2021).
Agricultural Applications : Pyrimidine compounds have been used as plant growth retardants, providing insights into terpenoid metabolism regulation in plants (Grossmann, 1990).
Safety And Hazards
Future Directions
Pyrimidines are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrimidine scaffold is highly needed in medicinal and agricultural chemistry . This will facilitate the development of pyrimidine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
properties
IUPAC Name |
pyrimidin-4-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-3-5-1-2-7-4-8-5/h1-2,4H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHXBTKGPUVFCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513326 | |
Record name | 1-(Pyrimidin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)pyrimidine | |
CAS RN |
45588-79-2 | |
Record name | 1-(Pyrimidin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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